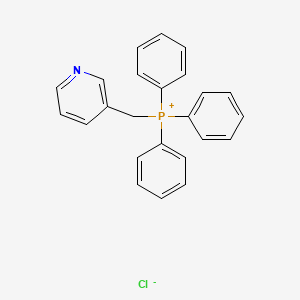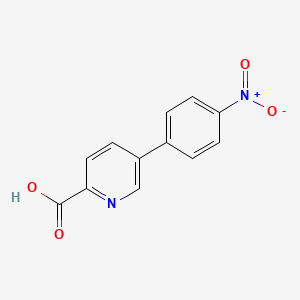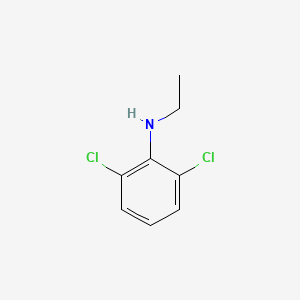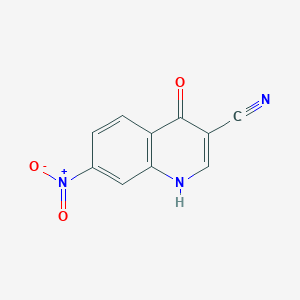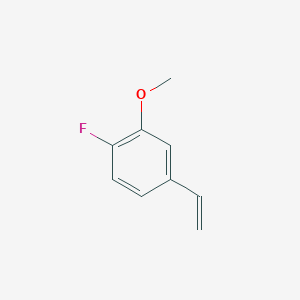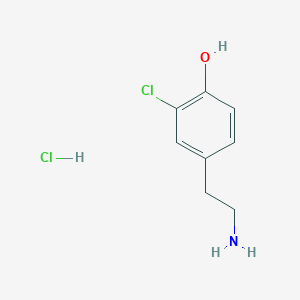
Androst-1-ene-3,17-dione
Übersicht
Beschreibung
Androst-1-ene-3,17-dione , also known as 1-Androstenedione or 5α-androst-1-ene-3,17-dione , is a synthetic androgen and anabolic steroid. It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione. This compound serves as an androgen prohormone of 1-testosterone (4,5α-dihydro-δ1-testosterone), which is a derivative of dihydrotestosterone (DHT) .
Synthesis Analysis
The microbial biotransformation of phytosterol plays a crucial role in the production of steroid-based drugs. Researchers have investigated the catabolic switch between the C19- and C22-steroidal subpathways in resting cells of Mycobacterium neoaurum NRRL B-3805. By manipulating key enzymes, such as ChoM2, KstD1, OpccR, Sal, and Hsd4A, they achieved an increased molar yield of androst-1,4-diene-3,17-dione (ADD) from 59.4% to 71.3%. Sequential deletion of specific genes (opccR and sal) eliminated byproducts, leading to improved bioconversion efficiency. Additionally, promoter engineering and chromosomal integration were employed to overcome rate-limiting steps .
Molecular Structure Analysis
The molecular formula of Androst-1-ene-3,17-dione is C19H26O2. Its chemical structure consists of a steroid backbone with a double bond at position 1 (1-ene) and a keto group at position 17 (3,17-dione) .
Chemical Reactions Analysis
The bioconversion of phytosterol to ADD involves enzymatic reactions, including side-chain cleavage and reduction steps. Key enzymes like KstD1 and Aldolase Sal play pivotal roles in these transformations .
Wissenschaftliche Forschungsanwendungen
Photodimerization in Solid-state
Androst-1-ene-3,17-dione has been studied for its potential in solid-state photodimerization. Researchers discovered that under UV radiation, certain steroid enones, including androst-1-ene-3,17-dione derivatives, can dimerize in the solid state. This process involves the formation of dimers and trimers through intermolecular connections, influenced by molecular arrangements in the crystal state (DellaGreca et al., 2002).
Anticancer Properties
Androst-1-ene-3,17-dione and its derivatives have shown promising results in cancer research, particularly in breast cancer. A study highlighted the transformation of androst-1,4-dien-3,17-dione by Marchantia polymorpha cultures, yielding metabolites that significantly inhibit breast cancer cell growth. These metabolites were found to be potent inhibitors of aromatase activity, suggesting their potential as therapeutic agents in breast cancer treatment (Hegazy et al., 2012).
Synthesis and Bioconversion
The synthesis of 5α-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, has been developed from stanolone acetate in high yield. This process involved several steps, including bromination, dehydrobromination, hydrolysis, and oxidation, with an emphasis on reducing the formation of 4-ene byproducts (Zhang & Qiu, 2006).
Microbial Transformation
Microorganisms have been used to transform androst-1-ene-3,17-dione into various metabolites. Studies on fungi like Beauveria bassiana and Neurospora crassa have demonstrated their ability to convert androst-1-ene-3,17-dione into hydroxylated and/or reduced metabolites. These transformations are critical for understanding the metabolic pathways and potential applications of androst-1-ene-3,17-dione in pharmaceuticals and other industries (Xiong et al., 2006), (Faramarzi et al., 2008).
Potential in Hormone Analysis
Androst-1-ene-3,17-dione has been utilized in developing a radioimmunoassay for plasma androstenedione, involving ether extracts and 125I radioligand. This assay is crucial for measuring androst-4-en-3,17-dione levels in plasma, aiding in hormone analysis and research (Pelc & Holmes, 1980).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQCDPCDVWDDE-RNQTWYFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628440 | |
| Record name | Androst-1-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Androst-1-ene-3,17-dione | |
CAS RN |
21507-41-5 | |
| Record name | Androst-1-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21507-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-1-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



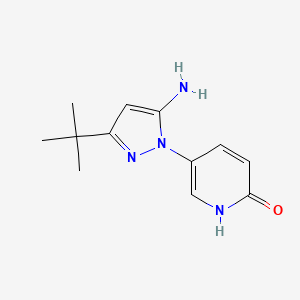
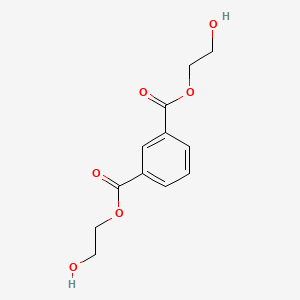
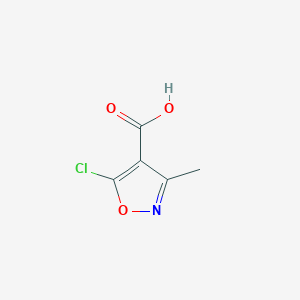
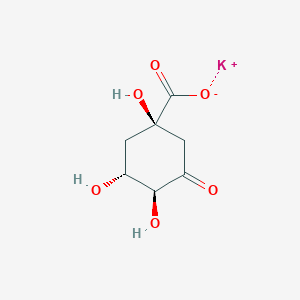

![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)

